molecular formula C11H14ClN3O B14513495 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol CAS No. 62499-20-1

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol

Cat. No.: B14513495
CAS No.: 62499-20-1
M. Wt: 239.70 g/mol
InChI Key: XTJNQVRFJRWRJI-UHFFFAOYSA-N
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Description

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a chlorophenyl group attached to the azo linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol typically involves the diazotization of 4-chloroaniline followed by a coupling reaction with piperidin-4-ol. The process can be summarized as follows:

    Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with piperidin-4-ol in an alkaline medium (e.g., sodium hydroxide, NaOH) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or zinc dust in acidic medium.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The azo group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride
  • (E)-1-((4-Chloro-2-nitrophenyl)diazenyl)naphthalen-2-ol
  • (E)-1-((2-methoxyphenyl)diazenyl)naphthalen-2-ol

Uniqueness

1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol is unique due to the presence of both the piperidine ring and the chlorophenyl group, which impart distinct chemical and biological properties

Properties

CAS No.

62499-20-1

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

1-[(4-chlorophenyl)diazenyl]piperidin-4-ol

InChI

InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)13-14-15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2

InChI Key

XTJNQVRFJRWRJI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)N=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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